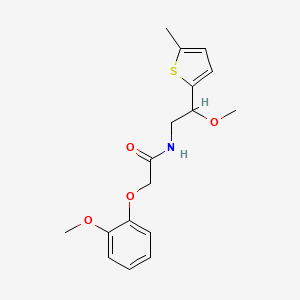![molecular formula C25H22ClN7O2 B2688035 2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1005974-79-7](/img/structure/B2688035.png)
2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a useful research compound. Its molecular formula is C25H22ClN7O2 and its molecular weight is 487.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Imaging Applications
The compound is part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands of the translocator protein (18 kDa), which are significant in the context of positron emission tomography (PET) for in vivo imaging of neuroinflammatory processes. A notable derivative, DPA-714, designed with a fluorine atom for labeling with fluorine-18, allows for effective imaging using PET, showcasing the compound's relevance in radioligand synthesis and neuroimaging applications (Dollé et al., 2008).
In Vitro Biological Evaluation
Further investigations into novel pyrazolo[1,5-a]pyrimidines closely related to DPA-714 revealed subnanomolar affinity for the translocator protein 18 kDa (TSPO), emphasizing the compound's utility in studying neuroinflammation. These compounds, including radiolabeled derivatives, demonstrated potential as in vivo PET radiotracers, highlighting their significance in neuroinflammation PET imaging studies (Damont et al., 2015).
Anticancer Activity
The compound belongs to a class explored for new anticancer agents, with different aryloxy groups attached to the pyrimidine ring, indicating a notable anticancer activity against multiple cancer cell lines. This demonstrates the compound's potential application in the development of novel anticancer therapies (Al-Sanea et al., 2020).
Synthesis of Isoxazolines and Isoxazoles
The compound is related to research into the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions, showcasing its role in the development of new heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).
Peripheral Benzodiazepine Receptor Imaging
The compound's framework is instrumental in the synthesis of radiolabeled compounds for PET imaging, targeting the peripheral benzodiazepine receptors (PBRs), which are relevant in neurodegenerative disorders. This underscores its application in the study and potentially the diagnosis of neurodegenerative diseases (Fookes et al., 2008).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O2/c1-15-5-4-6-21(17(15)3)32-24-20(12-29-32)25(28-14-27-24)33-22(11-16(2)31-33)30-23(34)13-35-19-9-7-18(26)8-10-19/h4-12,14H,13H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZFKSRELVWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
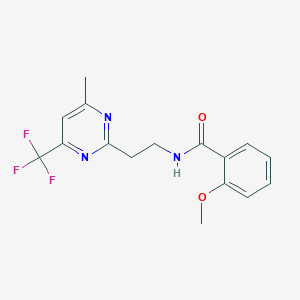
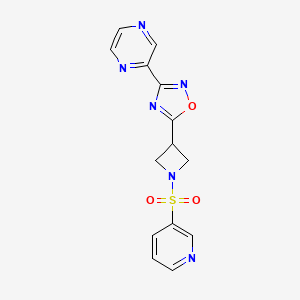
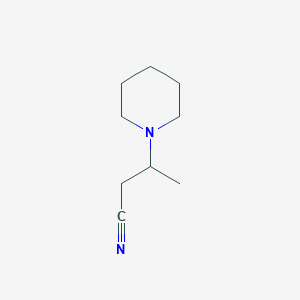
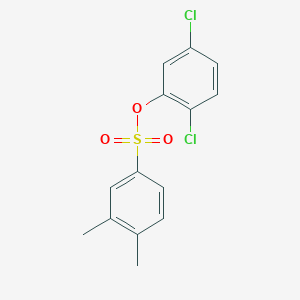
![Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2687957.png)
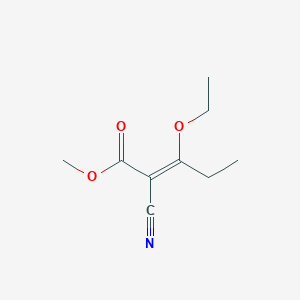


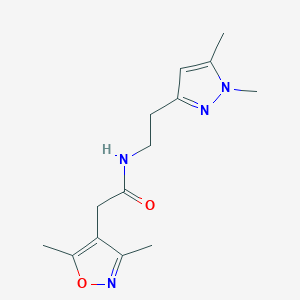
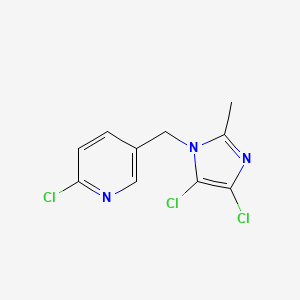
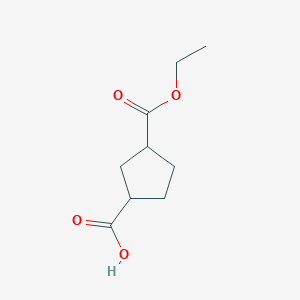
![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)

